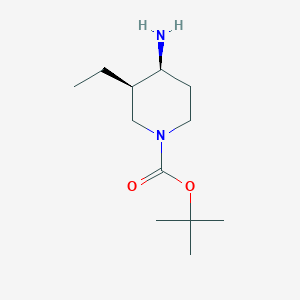

Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate

Description

Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at position 1, an ethyl substituent at position 3 (R-configuration), and an amino group at position 4 (S-configuration). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing chiral ligands or bioactive molecules requiring stereochemical precision. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest typical solid-state behavior under standard conditions.

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJMNRWKGUVPQP-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Addition of the Ethyl Group: The ethyl group is added through alkylation reactions.

Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and ethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below compares substituents and stereochemistry of structurally related tert-butyl carbamates:

*Calculated based on formula.

Key Observations :

- Substituent Effects : The target compound’s ethyl group (C3) introduces steric bulk compared to smaller groups (e.g., methyl in ) or planar aromatic substituents (e.g., pyridinyl in ).

- Stereochemical Complexity : The (3R,4S) configuration distinguishes it from diastereomers like (3S,4R) in , which may alter biological activity or crystallization behavior.

- Ring Size : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered, e.g., ), affecting binding affinity in drug design.

Physical and Chemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

Chemical Reactivity :

- The amino group (C4) in the target compound is nucleophilic, enabling reactions with electrophiles (e.g., acylations, alkylations), similar to PK03447E-1.

- The ethyl group (C3) may hinder steric access to the amino group compared to less bulky analogs like tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate.

Biological Activity

Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate, known by its CAS number 1932206-32-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Structure : The compound features a piperidine ring with an amino group and an ethyl side chain, contributing to its biological properties.

Research indicates that this compound may act as a modulator of neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential interactions with receptors involved in neurological pathways.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit various neuropharmacological effects:

- Cholinesterase Inhibition : Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), suggesting a possible role for this compound in enhancing cholinergic signaling.

- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine systems.

Antimicrobial Properties

Preliminary studies indicate that certain piperidine derivatives possess antimicrobial activity. While specific data on this compound is limited, its structural relatives have shown efficacy against various bacterial strains.

Study 1: Cholinesterase Inhibition

In a comparative study involving various piperidine derivatives, this compound was tested for its AChE inhibitory activity. The results indicated a moderate inhibition rate compared to established inhibitors like donepezil.

| Compound | AChE Inhibition (%) |

|---|---|

| Tert-butyl (3R,4S)-4-amino-3-ethyl... | 45 |

| Donepezil | 80 |

| Control | 10 |

Study 2: Antidepressant-like Effects

A study on the behavioral effects of piperidine derivatives in mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity.

Research Findings

Recent research highlights the therapeutic potential of this compound:

- Neuroprotective Effects : Animal models suggest that this compound may protect against neurodegeneration by enhancing synaptic plasticity.

- Potential for Drug Development : Given its structural characteristics and biological activity, there is ongoing interest in developing this compound into a therapeutic agent for neurological disorders.

Q & A

Q. What are the key synthetic strategies for preparing Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate?

The synthesis typically involves stereoselective formation of the piperidine ring, followed by Boc (tert-butoxycarbonyl) protection. For example, L-selectride in THF can induce stereoselective reduction of ketones to generate cis-diol intermediates, which are further functionalized via alkylation or amination. Boc protection is achieved using tert-butyl chloroformate under basic conditions to stabilize the amine group during subsequent reactions . Post-synthetic deprotection (e.g., using trifluoroacetic acid) yields the free amine for downstream applications.

Q. Which spectroscopic methods are critical for characterizing this compound?

1H and 13C NMR are essential for confirming stereochemistry and substituent positions, particularly the ethyl group at C3 and the Boc-protected amine at C4. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like the carbonyl (C=O) of the Boc group. For example, 1H NMR in CDCl3 typically shows distinct signals for tert-butyl protons (δ ~1.4 ppm) and the ethyl group (δ ~0.8–1.2 ppm) .

Q. How is the Boc group removed, and what are the experimental considerations?

The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM). Reaction monitoring via TLC or LC-MS is critical to avoid over-deprotection. Side reactions, such as piperidine ring protonation, can be mitigated by optimizing reaction time and temperature .

Q. What are common intermediates in its synthesis?

Key intermediates include tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate (before amination) and Boc-protected aminopiperidine derivatives. These intermediates are often purified via column chromatography (silica gel, hexane/EtOAC gradients) to ensure enantiomeric purity .

Q. How is stereochemical integrity maintained during synthesis?

Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation reagents) and low-temperature reactions (−40°C to 0°C) minimize racemization. Stereoselective reductions using L-selectride or NaBH4 with chiral ligands are preferred for cis-diol formation .

Advanced Research Questions

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations assess binding affinity to enzymes or receptors. For instance, the ethyl and Boc groups may influence steric hindrance in kinase binding pockets. QSAR models can correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties .

Q. How do structural modifications impact its pharmacokinetic profile?

Replacing the ethyl group with bulkier substituents (e.g., isopropyl) may enhance metabolic stability but reduce solubility. Introducing fluorine at C3 (analogous to ) improves bioavailability by modulating electronegativity and membrane permeability. In vitro ADMET assays (e.g., microsomal stability, CYP inhibition) guide optimization .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, cell lines). Standardized protocols (e.g., FRET-based enzymatic assays) and orthogonal validation (SPR, ITC) are recommended. For example, fluorine’s electron-withdrawing effects ( ) could alter target engagement kinetics, requiring dose-response recalibration .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Isotopic labeling (e.g., 18F at C4) via nucleophilic substitution or prosthetic group conjugation (e.g., 68Ga-DOTA complexes) is feasible. Radiolabeling efficiency depends on reaction pH and precursor purity, monitored by radio-HPLC .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Batch-to-batch variability in stereochemical purity requires rigorous QC (chiral HPLC, polarimetry). Continuous flow microreactors () improve yield and reduce side products compared to batch processes. Solvent recycling (e.g., THF, DCM) enhances sustainability .

Methodological Notes

- Data Contradictions : Conflicting solubility data (e.g., aqueous vs. organic solvents) may reflect pH-dependent ionization of the amine group.

- Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) for high-yield, stereoselective synthesis.

- Safety : Handle tert-butyl chloroformate and TFA in fume hoods with appropriate PPE ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.